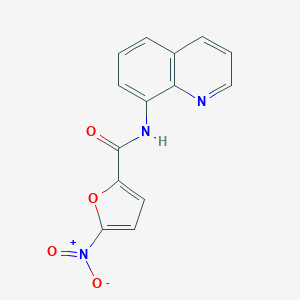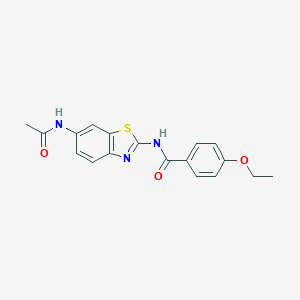![molecular formula C14H14N2O2 B508416 4-Methyl-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid CAS No. 878714-45-5](/img/structure/B508416.png)
4-Methyl-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid , also known by its chemical formula C₁₇H₁₄N₄O₂ , is a heterocyclic organic compound. It features a benzene ring with a methyl group at position 4, an amino group attached to the pyridine ring, and a carboxylic acid functional group. The compound exhibits interesting pharmacological properties and has been investigated for potential therapeutic applications .
Applications De Recherche Scientifique
Chemical Variability and Properties
A review by Boča, Jameson, and Linert (2011) discusses the chemistry and properties of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole), closely related to the structure of interest. This review highlights the preparation procedures, properties, and spectroscopic properties of such compounds, suggesting potential areas of investigation for analogues like 4-Methyl-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid, though it directly does not mention it. The paper emphasizes the need for exploring unknown analogues for biological and electrochemical applications (Boča, Jameson, & Linert, 2011).
Influence of Metals on Electronic Systems
Lewandowski, Kalinowska, and Lewandowska (2005) reviewed the effects of metals on the electronic systems of biologically important molecules, including benzoic and pyridine carboxylic acids. Their findings suggest that the interaction of metals with compounds similar to this compound could significantly influence their electronic systems, impacting their reactivity and stability. This insight is critical for understanding the interactions such compounds may have with biological targets (Lewandowski, Kalinowska, & Lewandowska, 2005).
Analytical Techniques for Similar Compounds
Teunissen et al. (2010) discussed the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its metabolites in biological matrices, emphasizing the importance of liquid chromatography coupled with mass spectrometry (LC-MS/MS) for sensitive and selective analysis. This review indicates the applicability of advanced analytical techniques for investigating compounds with similar structural features, suggesting that such methods could be adapted for studying this compound and its derivatives (Teunissen et al., 2010).
Biopolymer Applications
Petzold-Welcke, Schwikal, Daus, and Heinze (2014) reviewed the chemical modification of xylan into ethers and esters with specific properties, demonstrating the potential of using derivatives of xylan for drug delivery applications. This research highlights the versatility of chemical modifications in developing biopolymer applications, suggesting that similar strategies could be explored for this compound derivatives in biomedical fields (Petzold-Welcke et al., 2014).
Pharmacological Importance of Derivatives
Danao et al. (2021) explored the pharmacological importance of isoquinoline derivatives in modern therapeutics, underlining the biological potentials such as anti-fungal, anti-Parkinsonism, and anti-tumour activities. This comprehensive review suggests that structural analogues of this compound could exhibit diverse biological activities, highlighting the importance of chemical modifications in discovering new pharmacotherapeutic agents (Danao et al., 2021).
Propriétés
IUPAC Name |
4-methyl-3-(pyridin-2-ylmethylamino)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10-5-6-11(14(17)18)8-13(10)16-9-12-4-2-3-7-15-12/h2-8,16H,9H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDLJUAQYBFOMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NCC2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-chloro-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B508346.png)
![4-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid](/img/structure/B508357.png)


![N-{2-[(4-fluorobenzyl)oxy]benzyl}-2H-tetrazol-5-amine](/img/structure/B508381.png)
![N-[(3-chloro-4-morpholin-4-ylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B508386.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B508387.png)
![4-Chloro-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid](/img/structure/B508415.png)

![ethyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzoate](/img/structure/B508445.png)
![2-[(4-Chlorophenyl)(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethanol](/img/structure/B508446.png)
![3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B508448.png)
![1-(2-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B508453.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl isonicotinate](/img/structure/B508458.png)
